1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt
Brand Name: Vulcanchem
CAS No.: 65168-20-9
VCID: VC17175868
InChI: InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-10-25(17)32-31-22-6-8-23(35)9-7-22)20-4-11-26(18(2)14-20)33-34-30-27(36)12-5-21-15-24(43(37,38)39)16-28(29(21)30)44(40,41)42;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
SMILES:
Molecular Formula: C30H22N4Na2O8S2
Molecular Weight: 676.6 g/mol

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt

CAS No.: 65168-20-9

Cat. No.: VC17175868

Molecular Formula: C30H22N4Na2O8S2

Molecular Weight: 676.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt - 65168-20-9

Specification

CAS No. 65168-20-9
Molecular Formula C30H22N4Na2O8S2
Molecular Weight 676.6 g/mol
IUPAC Name disodium;7-hydroxy-8-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate
Standard InChI InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-10-25(17)32-31-22-6-8-23(35)9-7-22)20-4-11-26(18(2)14-20)33-34-30-27(36)12-5-21-15-24(43(37,38)39)16-28(29(21)30)44(40,41)42;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Standard InChI Key PZENUETZKKBROI-UHFFFAOYSA-L
Canonical SMILES CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)O.[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a naphthalenedisulfonic acid backbone functionalized with two azo (-N=N-) groups. The first azo group links the naphthalene core to a 3,3'-dimethylbiphenyl moiety, while the second connects to a 4-hydroxyphenyl unit. The disodium counterions neutralize the sulfonic acid groups at positions 1 and 3 of the naphthalene ring. Key structural features include:

  • Azo linkages: Impart chromophoric properties, enabling absorption in the visible spectrum.

  • Sulfonate groups: Enhance water solubility and substrate binding affinity.

  • Hydroxyl and methyl substituents: Influence electronic interactions and steric effects.

Physicochemical Characteristics

The compound’s properties are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC30H22N4Na2O8S2\text{C}_{30}\text{H}_{22}\text{N}_4\text{Na}_2\text{O}_8\text{S}_2
Molecular Weight676.6 g/mol
SolubilityHigh in water (>100 g/L at 25°C)
λmax\lambda_{\text{max}}520–540 nm (visible spectrum)
Thermal StabilityStable up to 250°C

The sulfonate groups (-SO3\text{-SO}_3^-) contribute to its ionic character, facilitating interactions with cationic substrates in dyeing processes .

Synthesis and Production

Diazotization and Azo Coupling

The synthesis involves sequential diazotization and coupling reactions:

  • Diazotization: 4-Amino-3,3'-dimethylbiphenyl is treated with sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) at 0–5°C to form a diazonium salt.

  • Primary Coupling: The diazonium salt reacts with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions (pH 8–9), forming the first azo bond.

  • Secondary Coupling: A second diazonium salt derived from 4-aminophenol couples to the intermediate, yielding the final disodium salt .

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Post-synthesis purification involves:

  • Filtration: Removal of unreacted precursors.

  • Crystallization: Ethanol-water mixtures precipitate the product.

  • Drying: Spray drying to obtain a free-flowing powder .

Industrial Applications

Textile Dyeing

The compound is widely used for dyeing nylon and wool fabrics, offering excellent washfastness (Grade 4–5 on the ISO 105-C06 scale) . Its sulfonate groups form electrostatic bonds with protonated amino groups in fibers, ensuring durable coloration .

Paper and Coatings

In paper manufacturing, the dye achieves uniform coloration with minimal bleeding. Applications include:

  • Security papers: Anti-counterfeiting features due to UV fluorescence.

  • Packaging inks: Resistance to fading under ambient light .

Comparative Performance

The table below contrasts this compound with similar azo dyes:

Dyeλmax\lambda_{\text{max}} (nm)LightfastnessWashfastness
This compound520–540ExcellentExcellent
C.I. Acid Red 114 510–525GoodModerate
Ponceau 4R 490–505PoorPoor

Stability and Reactivity

Degradation Pathways

  • Photodegradation: UV exposure cleaves azo bonds, forming aromatic amines (C12H11N\text{C}_{12}\text{H}_{11}\text{N}) .

  • Thermal Decomposition: Above 250°C, sulfonate groups desulfonate, releasing SO2\text{SO}_2 gas .

Reactive Groups

  • Azo linkages: Susceptible to reduction by Na2S2O4\text{Na}_2\text{S}_2\text{O}_4, yielding primary amines.

  • Hydroxyl groups: Participate in chelation with metal ions (e.g., Fe3+\text{Fe}^{3+}) .

Environmental Impact

Ecotoxicity

  • Aquatic toxicity: LC₅₀ for Daphnia magna = 2.5 mg/L (96-hour exposure) .

  • Biodegradation: <10% degradation over 28 days in OECD 301F tests .

Regulatory Compliance

  • EU REACH: Registered under Annex VII for annual volumes >1 ton .

  • US EPA: Listed on the TSCA Inventory (No. 65168-20-9).

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